氧氟沙星 O-葡糖醛酸苷

描述

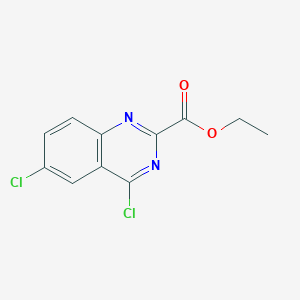

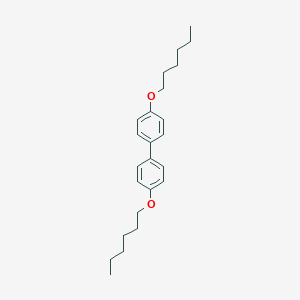

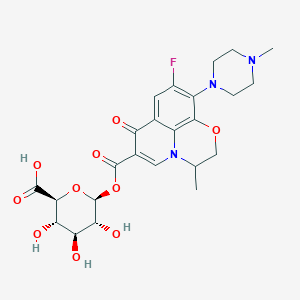

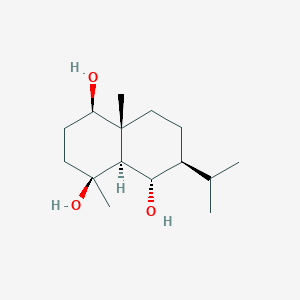

Ofloxacin O-glucuronide is a metabolite of Ofloxacin, a synthetic fluoroquinolone antibacterial agent . Ofloxacin is used for the treatment of bacterial infections in many parts of the body, including the respiratory tract, kidney, skin, soft tissue, and urinary tract . It works by interfering with the bacterium’s DNA .

Synthesis Analysis

The synthesis of glucuronides, including Ofloxacin O-glucuronide, involves both synthetic and biological aspects . Synthetic methods for all classes of glucuronides are reviewed and updated, together with advances in the enzymatic synthesis of glucuronides and methods for their detection .Chemical Reactions Analysis

The oxidative degradation of Ofloxacin by sulfate free radicals in the UV/Oxone/Co2+ oxidation process was investigated . The degradation pathways mainly encompassed ring openings at both the piperazinyl substituent and the quinolone moiety .Physical And Chemical Properties Analysis

Ofloxacin is an off-white to pale yellow crystalline powder . The molecule exists as a zwitterion at the pH conditions in the small intestine . The relative solubility characteristics of Ofloxacin at room temperature indicate that it is considered to be soluble in aqueous solutions with pH between 2 and 5 .科学研究应用

Pharmacokinetics and Drug Metabolism

Ofloxacin O-glucuronide is a metabolite of the antibiotic ofloxacin, which is crucial in pharmacokinetic studies. It helps researchers understand the drug’s metabolism and excretion patterns. The formation of this glucuronide conjugate indicates phase II metabolism, where the body makes the drug more water-soluble for excretion .

Analytical Chemistry

In analytical chemistry, Ofloxacin O-glucuronide serves as a standard for developing sensitive detection methods for ofloxacin in biological samples. Techniques like potentiometry and voltammetry utilize this metabolite to calibrate sensors and validate the accuracy of analytical instruments .

Biotechnology

The study of Ofloxacin O-glucuronide in biotechnology revolves around its biosynthesis. Researchers explore the use of microbial systems, such as Escherichia coli, to produce glycosylated flavonoids, including Ofloxacin O-glucuronide. This has implications for producing complex molecules in a more sustainable manner .

Environmental Science

Ofloxacin O-glucuronide is also significant in environmental science. It’s used to assess the impact of pharmaceuticals on ecosystems. Studies involve examining the degradation of ofloxacin and its metabolites in various environmental matrices, such as water bodies, to understand their persistence and potential ecological risks .

Pharmacology

In pharmacology, Ofloxacin O-glucuronide’s role is to help elucidate the drug’s mechanism of action and its interactions within the body. It is particularly useful in studying the drug’s efficacy and safety profile, as well as its potential side effects and therapeutic index .

Industrial Applications

While direct references to industrial applications of Ofloxacin O-glucuronide are limited, its parent compound, ofloxacin, is widely used in the pharmaceutical industry. The knowledge of its metabolites, including the O-glucuronide, is essential for developing manufacturing processes, quality control, and ensuring the safety of the drug .

安全和危害

未来方向

The potentials of a simple solvent treatment technique for improving the physicochemical and mechanical properties of Ofloxacin have been investigated . This treatment could improve the dissolution, flowability, and compressibility of the drug . The treated powder is suitable for the preparation of tablets with few excipients .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10?,17-,18-,19+,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACUZKDACXKMSN-JSQDKGSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238082 | |

| Record name | Ofloxacin O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ofloxacin O-glucuronide | |

CAS RN |

90293-81-5 | |

| Record name | Ofloxacin O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofloxacin O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)

![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)